molecular formula C3H10O3Si B7801296 trimethoxysilane

trimethoxysilane

Cat. No.: B7801296
M. Wt: 122.19 g/mol
InChI Key: YUYCVXFAYWRXLS-UHFFFAOYSA-N
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Description

Trimethoxysilane derivatives are organosilicon compounds characterized by a central silicon atom bonded to three methoxy (–OCH₃) groups and one organofunctional group. These compounds serve as critical coupling agents in materials science, enabling interfacial bonding between inorganic substrates (e.g., metals, glass, or nanoparticles) and organic polymers. The methoxy groups hydrolyze in the presence of moisture or catalysts, forming silanol (–SiOH) intermediates that condense to create covalent bonds with hydroxylated surfaces. The organofunctional group (e.g., amino, mercapto, or epoxy) determines the compound’s reactivity and compatibility with polymers, facilitating applications in composites, coatings, adhesives, and biomedical devices .

For example, (3-aminopropyl)this compound (APTS) is widely used to functionalize carbon nanofibers (CNF) or magnetite nanoparticles, enhancing dispersion in polymer matrices and enabling covalent bonding with epoxy resins or biomolecules . Similarly, (3-mercaptopropyl)this compound (MPTS) introduces thiol groups for gold nanoparticle conjugation in biosensors and photothermal materials .

Chemical Reactions Analysis

Hydrolysis Reactions

Trimethoxysilane undergoes rapid hydrolysis in aqueous environments, forming methanol and silanetriol (HSi(OH)₃) as primary products .

Kinetics and Mechanisms

  • Rate and Half-Life :
    Hydrolysis occurs within seconds to minutes, depending on conditions:

    • In water : Half-life of <0.3 minutes at pH 7 and 25°C .

    • In air : Complete hydrolysis within 3 minutes at 25°C due to moisture .

  • pH Dependence :

    • Acidic Conditions : Protonation of methoxy groups enhances electrophilicity, favoring SN1-Si mechanisms .

    • Alkaline Conditions : Hydroxyl ions attack silicon via SN2-Si pathways, forming pentacoordinated intermediates .

ConditionMechanismRate Constant (k)Activation Energy (Eₐ)Source
Acidic (HCl)SN1-Si5.5–97 mM⁻¹ h⁻¹*28.1 kJ/mol†
Alkaline (NH₄OH)SN2-Si2.453 × 10⁴ sec⁻¹‡50.09 kJ/mol‡

*Varies with substituents (e.g., mercaptopropyl vs. methyl groups) .
†For mercaptopropyl this compound (MPTMS) .
‡For methylthis compound (MTMS) .

Condensation Reactions

Silanetriol (HSi(OH)₃) undergoes condensation to form siloxane polymers (Si-O-Si networks) .

Kinetics and Catalysis

  • Base-Catalyzed Condensation :

    • Follows second-order kinetics with respect to silanetriol and catalyst .

    • Activation energy: 52.2 kJ/mol for MPTMS condensation .

  • Acid-Catalyzed Condensation :
    Produces less branched structures due to preferential reaction with less acidic silanol groups .

ParameterValue (MPTMS)Value (MTMS)Source
Reaction Order (Silanol)1.4Not reported
Reaction Order (Catalyst)2.8Not reported
Pre-exponential Factor (A)7.5×10¹³ (mol/L)⁻³·²·min⁻¹2.453 × 10⁴ sec⁻¹

Process Details

  • Catalysts : Copper nanoparticles (0.01–5 wt% of Si) .

  • Temperature : ≥180°C in a multi-reactor system to maximize yield .

  • Challenges :

    • Avoiding tin impurities, which reduce reaction rates .

    • Managing the this compound-methanol azeotrope (84°C boiling point) .

Reactor ParameterOptimal ValueImpact on YieldSource
Number of Reactors3–4 (serial setup)Increases methanol conversion
Methanol Feed RateCountercurrent flowReduces azeotrope formation

Environmental Degradation

This compound rapidly hydrolyzes in the atmosphere, with secondary degradation via hydroxyl radicals .

Degradation Pathways

  • Hydrolysis : Dominates in humid air, yielding methanol and silanetriol .

  • Photolysis : Minimal contribution; half-life of 6.4 days via OH radical attack .

  • Silanetriol Oxidation : Further reacts with OH radicals (half-life: 1.6 days) .

Degradation RouteHalf-LifeProductsSource
Hydrolysis (air)3 minutesMethanol, silanetriol
OH Radical Attack6.4 daysCO₂, H₂O

Key Reaction Example

Synthesis of Trimethoxysilylpropyl Methacrylate :

HSi(OCH3)3+CH2=C(CH3)COO(CH2)3XRadical ScavengerCH2=C(CH3)COO(CH2)3Si(OCH3)3+H2\text{HSi(OCH}_3\text{)}_3 + \text{CH}_2=\text{C(CH}_3\text{)COO(CH}_2\text{)}_3\text{X} \xrightarrow{\text{Radical Scavenger}} \text{CH}_2=\text{C(CH}_3\text{)COO(CH}_2\text{)}_3\text{Si(OCH}_3\text{)}_3 + \text{H}_2

  • Role : Enhances organic-inorganic adhesion in composites .

Scientific Research Applications

Applications in Materials Science

  • Coupling Agent : Trimethoxysilane is widely used as a coupling agent in the formulation of composite materials. It improves the interfacial adhesion between organic polymers and inorganic fillers, enhancing mechanical properties such as tensile strength and impact resistance .
  • Surface Modification : This compound can modify the surface properties of materials, including wettability and hydrophobicity. For instance, it can enhance the water resistance of coatings and improve the performance of composites by creating a hydrophobic layer .

Coatings and Sealants

  • Protective Coatings : this compound is employed in protective coatings for metals, enhancing corrosion resistance and durability. It forms a siloxane network that provides a barrier against environmental factors .
  • Adhesion Promoter : In silicone sealants and adhesives, this compound acts as an adhesion promoter, improving the bond strength between substrates and sealant materials .

Case Study 1: Composite Materials

A study demonstrated that incorporating this compound into epoxy resin composites significantly improved their mechanical properties. The treated composites exhibited enhanced tensile strength and impact resistance compared to untreated samples .

Case Study 2: Coating Formulations

Research on automotive coatings revealed that adding this compound improved the adhesion of paint to metal surfaces, resulting in longer-lasting finishes that resist chipping and peeling under harsh conditions .

Applications in Electronics

  • Electrode Fabrication : this compound has been utilized in the fabrication of vapor-deposited gold electrodes on glass substrates. Its ability to form stable bonds enhances the conductivity and overall performance of electronic devices .

Environmental Applications

  • Water Treatment : this compound is explored for its potential in water treatment processes, where it can modify surfaces to enhance the adsorption of contaminants .

Comparison with Similar Compounds

Comparison with Similar Trimethoxysilane Derivatives

Functional Groups and Reactivity

The organofunctional group dictates the chemical reactivity and application scope of trimethoxysilanes:

Compound Functional Group Key Reactivity Applications
(3-Aminopropyl)this compound (APTS) –NH₂ Reacts with epoxies, carbonyls; forms hydrogen bonds CNF/polymer composites, nanoparticle functionalization, adhesives
(3-Mercaptopropyl)this compound (MPTS) –SH Binds to metals (Au, Ag); participates in radical reactions Biosensors, photothermal hybrids, solar cells
(3-Glycidyloxypropyl)this compound (EP) Epoxy ring Reacts with amines, acids; forms crosslinked networks Epoxy resin adhesion, coatings
(3-Ureidopropyl)this compound (UPTS) Ureido Hydrogen bonding; thermal stability High-temperature elastomer composites
(3-Iodopropyl)this compound (IPTS) –I Nucleophilic substitution; anchors nanoparticles Hybrid semiconductor materials
Fluorinated trimethoxysilanes (e.g., FAS17) –CF₃, –CF₂ Hydrophobic; chemical inertness Anti-adhesive coatings, water-repellent surfaces

Key Findings :

  • APTS outperforms (3-aminopropyl)triethoxysilane (APTES) in hydrolysis rate due to smaller methoxy groups, enabling faster surface bonding .
  • MPTS-grafted surfaces exhibit superior stability in aqueous environments compared to amino-functionalized silanes, critical for biosensor durability .

Physical and Surface Properties

Alkyl chain length and fluorination significantly influence hydrophobicity and optical properties:

Table 2: Wettability of Alkyl Trimethoxysilanes (0.09 M Precursor)

Compound Water Contact Angle (°) Sliding Angle (°) Transmittance (%)
Vinyl this compound (VTMS) 75 28 89
Octadecyl this compound 112 8 83
Propyl this compound 68 35 91
Decyl this compound 98 15 86

Fluorinated derivatives (e.g., FAS17) achieve ultrahigh hydrophobicity (contact angle >150°) but reduce optical clarity, making them ideal for anti-fouling coatings but unsuitable for transparent films .

Performance in Polymer Composites

Silane treatment enhances mechanical and electrical properties of acrylonitrile-butadiene rubber (NBR) composites:

Table 3: Mechanical Properties of NBR/CNF Composites

Silane Treatment Tensile Strength (MPa) Elongation at Break (%) Electrical Conductivity (S/m)
Untreated CNF 8.2 320 0.03
APTS (chemical silanization) 14.7 290 0.45
MPTS (in-situ silanization) 12.1 310 0.28
UPTS (chemical silanization) 13.9 280 0.39

Key Findings :

  • Chemical silanization with APTS increases tensile strength by 79% compared to untreated CNF, outperforming in-situ methods due to stronger CNF-polymer covalent bonds .
  • UPTS provides superior thermal stability, retaining 85% of mechanical properties at 150°C, whereas APTS degrades above 120°C .

Biological Activity

Trimethoxysilane (TMS) is a silane compound that has garnered attention for its various biological activities, particularly in antimicrobial applications and its interactions with biological systems. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a silane compound characterized by the presence of three methoxy groups attached to a silicon atom. It is commonly used in surface modification, as a coupling agent in composites, and as a precursor in the synthesis of silicate materials. Its hydrolytic instability makes it reactive in aqueous environments, leading to the formation of silanol groups that can interact with various substrates.

Antimicrobial Activity

Mechanism of Action

This compound exhibits significant antibacterial properties, particularly when modified or combined with other compounds. For instance, a study synthesized (3-trimethoxysilylpropyl)quinolinium iodide (TMSQI), which demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism proposed involves electrostatic interactions between the positively charged TMSQI and the negatively charged bacterial cell membranes, leading to membrane disruption and cell death .

Case Study: Antibacterial Efficacy

In a study involving nanofibrillated cellulose (NFC) modified with TMSQI, researchers observed a notable reduction in bacterial concentration. The zones of inhibition ranged from 10 mm to 20 mm against various bacterial strains. The effectiveness was influenced by the concentration of the silane compound used during grafting .

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa18

Toxicological Studies

Inhalation Toxicity

Research on the inhalation toxicity of this compound indicates that it primarily affects the respiratory system. In rat studies, exposure to concentrations as low as 5 ppm resulted in lethality due to respiratory tract injury. The No Observed Adverse Effect Concentration (NOAEC) was determined to be around 0.5 ppm, suggesting that while TMS can be toxic at higher concentrations, its effects are localized primarily to the respiratory system without systemic toxicity .

Genotoxicity Assessment

This compound has been evaluated for genotoxic potential through various assays. It was found to be non-mutagenic in vitro in bacterial reverse mutation tests and did not induce micronuclei formation in vivo. These findings suggest that this compound is unlikely to pose significant genotoxic risks under typical exposure scenarios .

Applications in Biomedical Fields

Surface Functionalization

This compound is extensively used for surface functionalization in biomedical applications. Its ability to form self-assembled monolayers allows for enhanced adhesion properties on various substrates, which is crucial for medical devices and tissue engineering applications .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing trimethoxysilane derivatives, and how do reaction conditions influence yield?

  • This compound derivatives, such as (3-mercaptopropyl)this compound (MPTMS) or (3-aminopropyl)this compound (APTMS), are typically synthesized via copper-catalyzed reactions. For example, Suzuki and Ono (1990) demonstrated that copper catalysts facilitate the reaction between silicon and methanol to produce this compound under controlled temperature (150–200°C) and pressure (1–3 atm) . Key factors affecting yield include:

  • Catalyst concentration : Excess copper may lead to side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., THF) improve silane stability.
  • Moisture control : Hydrolysis of methoxy groups must be minimized to avoid premature crosslinking .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • This compound is highly flammable (flash point: 23°C) and poses severe inhalation and dermal hazards. Mandatory precautions include:

  • Ventilation : Use fume hoods for all procedures involving liquid or vapor phases.
  • PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Emergency response : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation .
    • Acute Exposure Guideline Levels (AEGLs) for this compound are not formally established, but rodent studies indicate LC₅₀ values < 500 ppm for inhalation .

Q. How can researchers determine the purity and structural integrity of this compound derivatives?

  • Key analytical methods:

  • Gas chromatography (GC) : Quantifies residual methanol or byproducts.
  • FTIR spectroscopy : Identifies functional groups (e.g., Si-O-CH₃ at 1080 cm⁻¹, SH stretch at 2550 cm⁻¹ for MPTMS) .
  • NMR : ¹H and ²⁹Si NMR confirm methoxy group integrity and silane condensation .

Advanced Research Questions

Q. What advanced separation techniques are effective for isolating this compound-methanol azeotropes?

  • The this compound/methanol azeotrope (boiling point: 64°C at 1 atm) can be separated via pressure-swing distillation (PSD). Luyben (2014) optimized a two-column PSD system:

  • First column : Operates at 0.5 atm to break the azeotrope, yielding 99% pure methanol.
  • Second column : Operates at 4 atm to recover this compound with >98% purity .
    • Extractive distillation with ionic liquids (e.g., [EMIM][BF₄]) is an emerging alternative, reducing energy consumption by 20% compared to PSD .

Q. How does surface functionalization with this compound enhance material performance in nanocomposites?

  • Trimethoxysilanes act as coupling agents to improve interfacial adhesion in composites. For example:

  • Enzyme immobilization : APTMS-functionalized nanozeolites increase lipase loading by 40% via glutaraldehyde crosslinking, enhancing catalytic activity in biodiesel production .
  • Dental materials : Silane grafting (e.g., MPTMS) on PMMA improves bond strength to soft liners by 300% due to siloxane (Si-O-Si) crosslinking, confirmed via XPS and FTIR .
    • Experimental design : A 3³ factorial design (variables: silane concentration, pH, curing time) optimizes grafting efficiency .

Q. How can researchers resolve contradictions in catalytic efficiency reports for silane-mediated reactions?

  • Discrepancies in catalytic performance (e.g., APTMS vs. GLYMO in nanoparticle functionalization) arise from:

  • Surface heterogeneity : APTMS-modified iron oxide agglomerates more readily than GLYMO-functionalized particles, reducing active sites .
  • Hydrolysis kinetics : APTMS hydrolyzes faster in aqueous media, leading to premature condensation and reduced stability .
    • Mitigation strategies :
  • Use non-aqueous solvents (e.g., toluene) for APTMS grafting.
  • Optimize pH (5–6) to balance hydrolysis and condensation rates .

Q. What methodologies enable precise analysis of silane grafting efficiency on solid substrates?

  • Quantitative FTIR : Peak height ratios (e.g., Si-O-CH₃/Si-O-Si) correlate with grafting density .
  • X-ray photoelectron spectroscopy (XPS) : Measures atomic % of silicon and oxygen to confirm monolayer formation. For APTMS on steel, a Si atomic % >2.5 indicates successful grafting .
  • Contact angle analysis : Wettability changes (e.g., 30° reduction for APTMS-grafted galvannealed steel) validate surface modification .

Properties

IUPAC Name

trimethoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10O3Si/c1-4-7(5-2)6-3/h7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYCVXFAYWRXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[SiH](OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

153233-53-5
Details Compound: Silane, trimethoxy-, homopolymer
Record name Silane, trimethoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153233-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

122.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2487-90-3
Record name Trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2487-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Example 1 was repeated except that the 41 grams of triethoxy silane was replaced with 30.6 grams of trimethoxy silane (0.25 mole) and toluene was used as a solvent instead of p-xylene, with other conditions remaining the same. After the completion of the reaction, the reaction mixture was subjected to gas chromatography analysis. It was found that gamma-aminopropyl trimethoxy silane was obtained in a yield of 70% on an allylamine basis, while the yield of beta-amminopropyl trimethoxy silane was 0.9% on an a trimethoxy silane basis.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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